molecular formula C22H23F2N5O2 B2774435 2-[4-(2,4-difluorophenoxy)piperidin-1-yl]-N-[(3R)-oxolan-3-yl]pyrido[3,4-b]pyrazin-3-amine CAS No. 2254706-22-2

2-[4-(2,4-difluorophenoxy)piperidin-1-yl]-N-[(3R)-oxolan-3-yl]pyrido[3,4-b]pyrazin-3-amine

Cat. No.: B2774435
CAS No.: 2254706-22-2
M. Wt: 427.456
InChI Key: KGXNIUAUXAFNFJ-OAHLLOKOSA-N
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Description

2-[4-(2,4-difluorophenoxy)piperidin-1-yl]-N-[(3R)-oxolan-3-yl]pyrido[3,4-b]pyrazin-3-amine is a chemical compound with the molecular formula C22H23F2N5O2 and a molecular weight of 427.456

Chemical Reactions Analysis

2-[4-(2,4-difluorophenoxy)piperidin-1-yl]-N-[(3R)-oxolan-3-yl]pyrido[3,4-b]pyrazin-3-amine undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents and conditions used in these reactions depend on the specific functional groups present in the compound. For example, oxidation reactions may involve the use of oxidizing agents such as potassium permanganate or hydrogen peroxide, while reduction reactions may use reducing agents like sodium borohydride or lithium aluminum hydride. Substitution reactions typically involve nucleophiles or electrophiles, depending on the nature of the substituent being replaced .

Scientific Research Applications

2-[4-(2,4-difluorophenoxy)piperidin-1-yl]-N-[(3R)-oxolan-3-yl]pyrido[3,4-b]pyrazin-3-amine has a wide range of scientific research applications. In chemistry, it is used as a reagent in various organic synthesis reactions. In biology, it may be studied for its potential interactions with biological molecules and its effects on cellular processes. In medicine, this compound could be investigated for its potential therapeutic properties, such as its ability to interact with specific molecular targets or pathways. Additionally, this compound may have industrial applications, including its use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 2-[4-(2,4-difluorophenoxy)piperidin-1-yl]-N-[(3R)-oxolan-3-yl]pyrido[3,4-b]pyrazin-3-amine involves its interaction with specific molecular targets and pathways. The exact molecular targets and pathways involved depend on the specific application of the compound. For example, in a biological context, this compound may interact with enzymes, receptors, or other proteins to exert its effects. The detailed mechanism of action, including the molecular interactions and pathways involved, is an area of ongoing research .

Comparison with Similar Compounds

2-[4-(2,4-difluorophenoxy)piperidin-1-yl]-N-[(3R)-oxolan-3-yl]pyrido[3,4-b]pyrazin-3-amine can be compared with other similar compounds to highlight its uniqueness. Similar compounds may include those with similar molecular structures or functional groups. For example, compounds with similar molecular formulas or those that undergo similar types of chemical reactions can be considered for comparison.

Conclusion

Its unique chemical properties and reactivity make it a valuable compound for various fields, including chemistry, biology, medicine, and industry

Properties

IUPAC Name

2-[4-(2,4-difluorophenoxy)piperidin-1-yl]-N-[(3R)-oxolan-3-yl]pyrido[3,4-b]pyrazin-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23F2N5O2/c23-14-1-2-20(17(24)11-14)31-16-4-8-29(9-5-16)22-21(26-15-6-10-30-13-15)27-19-12-25-7-3-18(19)28-22/h1-3,7,11-12,15-16H,4-6,8-10,13H2,(H,26,27)/t15-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGXNIUAUXAFNFJ-OAHLLOKOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1OC2=C(C=C(C=C2)F)F)C3=NC4=C(C=NC=C4)N=C3NC5CCOC5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1COC[C@@H]1NC2=NC3=C(C=CN=C3)N=C2N4CCC(CC4)OC5=C(C=C(C=C5)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23F2N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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